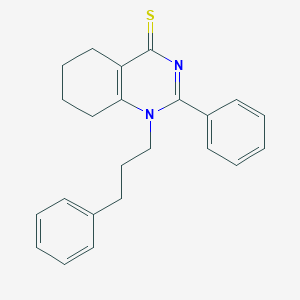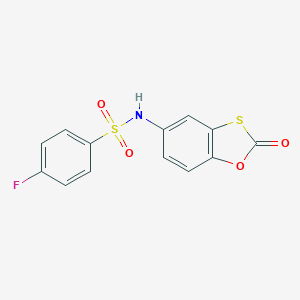![molecular formula C27H24N2O5S3 B284958 N~6~,N~8~-bis(2,3-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonamide](/img/structure/B284958.png)
N~6~,N~8~-bis(2,3-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~6~,N~8~-bis(2,3-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonamide, also known as BNTX, is a chemical compound that has been the subject of scientific research in recent years. This compound belongs to the class of naphthothiophene sulfonamides and has shown promising results in various studies related to its biochemical and physiological effects.
作用機序
N~6~,N~8~-bis(2,3-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonamide acts as a competitive antagonist of the α4β2 nAChRs by binding to the α4 subunit of the receptor. This binding prevents the activation of the receptor by acetylcholine, which leads to a decrease in the release of dopamine in the mesolimbic pathway. This mechanism has been implicated in the regulation of drug addiction and other reward-related behaviors.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, it has been found to reduce the self-administration of nicotine, cocaine, and alcohol. This compound has also been shown to decrease the rewarding effects of these drugs, as well as reduce the withdrawal symptoms associated with drug addiction. Additionally, this compound has been found to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using N~6~,N~8~-bis(2,3-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonamide in lab experiments is its high selectivity for the α4β2 nAChRs. This selectivity allows for specific targeting of these receptors without affecting other nAChR subtypes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in some experimental settings.
将来の方向性
There are several future directions that can be explored in the study of N~6~,N~8~-bis(2,3-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonamide. One area of research is the development of more water-soluble analogs of this compound that can be used in a wider range of experimental settings. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of drug addiction and other neurological disorders. Additionally, further studies can be conducted to elucidate the precise mechanism of action of this compound and its effects on other neurotransmitter systems.
合成法
The synthesis of N~6~,N~8~-bis(2,3-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonamide involves the reaction of 2,3-dimethylphenylamine with 2-naphthoic acid to form an amide intermediate. This intermediate is then subjected to a Friedel-Crafts acylation reaction with thionyl chloride to form the corresponding naphthothiophene sulfonamide. The final product is obtained by treating the sulfonamide with sodium hydroxide and hydrochloric acid to remove the protecting groups.
科学的研究の応用
N~6~,N~8~-bis(2,3-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonamide has been studied extensively for its potential application in the field of neuroscience. It has been shown to be a selective antagonist of the α4β2 subtype of nicotinic acetylcholine receptors (nAChRs), which are involved in various physiological processes such as learning, memory, and addiction. This compound has also been found to modulate the release of dopamine, a neurotransmitter that plays a crucial role in reward and motivation.
特性
分子式 |
C27H24N2O5S3 |
|---|---|
分子量 |
552.7 g/mol |
IUPAC名 |
9-N,11-N-bis(2,3-dimethylphenyl)-3-oxo-2-thiatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene-9,11-disulfonamide |
InChI |
InChI=1S/C27H24N2O5S3/c1-15-8-5-12-21(17(15)3)28-36(31,32)23-14-24(26-25-19(23)10-7-11-20(25)27(30)35-26)37(33,34)29-22-13-6-9-16(2)18(22)4/h5-14,28-29H,1-4H3 |
InChIキー |
IVZHHNZEUSKJDH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)S3)S(=O)(=O)NC5=CC=CC(=C5C)C)C |
正規SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)S3)S(=O)(=O)NC5=CC=CC(=C5C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-fluorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284876.png)
![3-(2-chloro-6-fluorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284877.png)
![N-(4-methylphenyl)-2-[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B284878.png)
![methyl 4-[(4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B284879.png)
![Diethyl 4-{[3-(benzoyloxy)propyl]amino}-3,6-quinolinedicarboxylate](/img/structure/B284880.png)

![2-[(2-Phenyl-4-quinazolinyl)amino]ethyl 4-tert-butylbenzoate](/img/structure/B284886.png)
![Ethyl 7-chloro-4-{[2-(dimethylamino)ethyl]amino}-8-methylquinoline-3-carboxylate](/img/structure/B284887.png)
![Ethyl 4-[(2-furylmethyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B284889.png)
![Ethyl 8-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate](/img/structure/B284891.png)

![4-isopropyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B284895.png)


